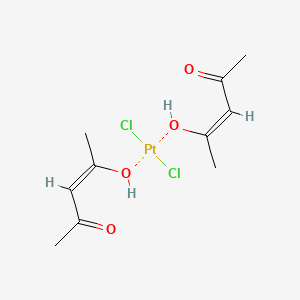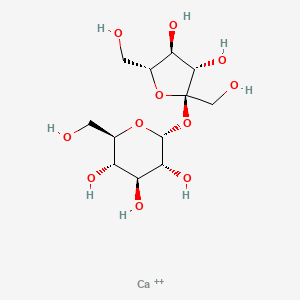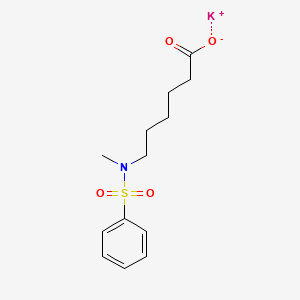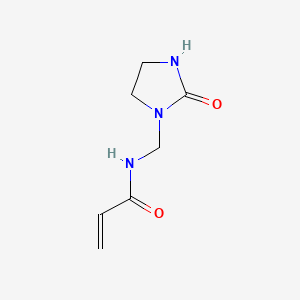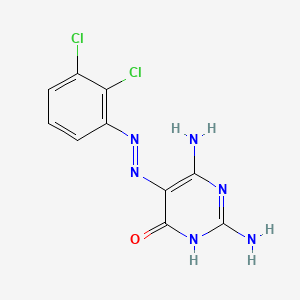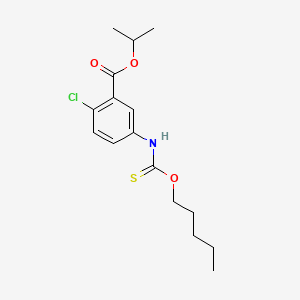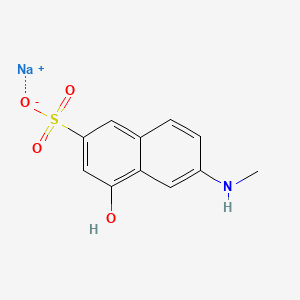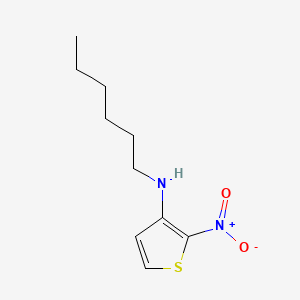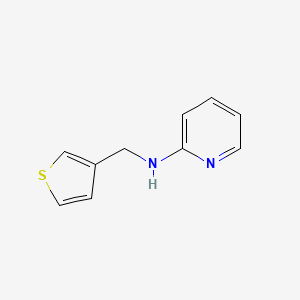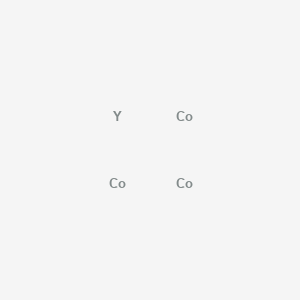
3,3-Dichloro-5-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H8Cl2O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring This compound is notable for its unique structure, which includes two chlorine atoms and a phenyl group attached to the oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-5-phenyloxolan-2-one typically involves the chlorination of 5-phenyloxolan-2-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_2 + 2\text{SOCl}2 \rightarrow \text{C}{10}\text{H}_8\text{Cl}_2\text{O}_2 + 2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 3,3-dichloro-5-phenyl-2-ol.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 3,3-Dichloro-5-phenyl-2-carboxylic acid.
Reduction: 3,3-Dichloro-5-phenyl-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dichloro-5-phenyloxolan-2-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-5-phenyloxolan-2-one is primarily based on its ability to interact with biological molecules through its reactive chlorine atoms and phenyl group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3,3-Dichloro-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
3,3-Dichloro-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a phenyl group.
3,3-Dichloro-5-propyloxolan-2-one: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: 3,3-Dichloro-5-phenyloxolan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propiedades
Número CAS |
76617-38-4 |
|---|---|
Fórmula molecular |
C10H8Cl2O2 |
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
3,3-dichloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-8(14-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
DHPZQCISEMBVQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C1(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


